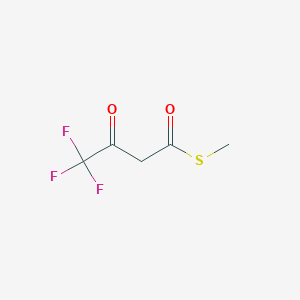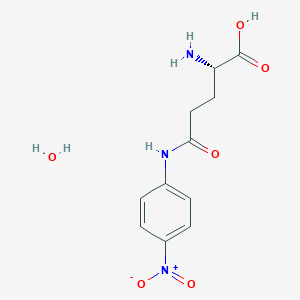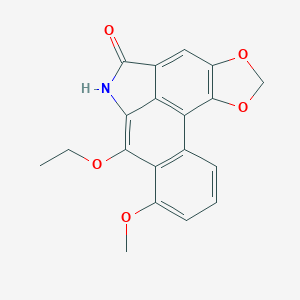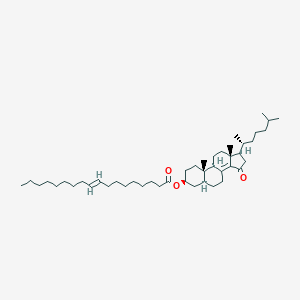
15-Ketosteryl oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Ketosteryl oleate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of cholesterol ester and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 15-Ketosteryl oleate is not fully understood. However, it has been suggested that it exerts its effects by regulating the expression of genes involved in lipid metabolism and inflammation. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Efectos Bioquímicos Y Fisiológicos
15-Ketosteryl oleate has been found to exhibit various biochemical and physiological effects. It has been found to regulate lipid metabolism by inhibiting the activity of acyl-CoA:cholesterol acyltransferase (ACAT) and promoting the efflux of cholesterol from cells. It has also been found to exhibit anti-inflammatory and anti-oxidative properties by inhibiting the expression of pro-inflammatory cytokines and increasing the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
15-Ketosteryl oleate has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits a high degree of stability. However, it also has some limitations, such as its low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 15-Ketosteryl oleate. One direction is to investigate its potential applications in the treatment of various diseases, such as atherosclerosis and Alzheimer's disease. Another direction is to explore its mechanism of action and identify the specific genes and pathways that it regulates. Additionally, further studies are needed to determine the optimal dosage and administration of 15-Ketosteryl oleate for therapeutic use.
Conclusion:
In conclusion, 15-Ketosteryl oleate is a promising compound with potential applications in scientific research. Its synthesis method is straightforward, and it exhibits various biochemical and physiological effects. Further studies are needed to fully understand its mechanism of action and identify its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 15-Ketosteryl oleate involves the reaction of cholesterol oleate with potassium tert-butoxide and methyl ethyl ketone. The reaction is carried out at a temperature of 60°C for 24 hours, and the resulting product is purified using column chromatography. The yield of the synthesis process is approximately 70%.
Aplicaciones Científicas De Investigación
15-Ketosteryl oleate has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-oxidative properties, making it a potential candidate for the treatment of various diseases such as atherosclerosis, Alzheimer's disease, and cancer. It has also been found to regulate lipid metabolism and inhibit the proliferation of cancer cells.
Propiedades
Número CAS |
112757-40-1 |
|---|---|
Nombre del producto |
15-Ketosteryl oleate |
Fórmula molecular |
C45H76O3 |
Peso molecular |
665.1 g/mol |
Nombre IUPAC |
[(3S,5S,9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-15-oxo-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C45H76O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-42(47)48-37-28-30-44(5)36(32-37)26-27-38-39(44)29-31-45(6)40(33-41(46)43(38)45)35(4)24-22-23-34(2)3/h14-15,34-37,39-40H,7-13,16-33H2,1-6H3/b15-14+/t35-,36+,37+,39+,40-,44+,45-/m1/s1 |
Clave InChI |
LRKJKOWMCBGBRK-YREAXYLSSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1)CCC3=C4C(=O)C[C@@H]([C@]4(CC[C@@H]32)C)[C@H](C)CCCC(C)C)C |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3=C4C(=O)CC(C4(CCC32)C)C(C)CCCC(C)C)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3=C4C(=O)CC(C4(CCC32)C)C(C)CCCC(C)C)C |
Sinónimos |
15-ketosteryl oleate 5alpha-cholest-8(14)-en-3beta-ol-15-one oleate ester cholest-8(14)-en-3-yl-15-one oleate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



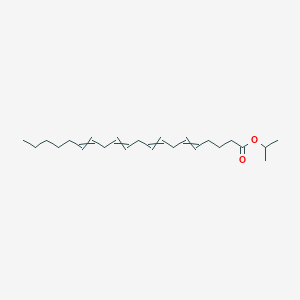
![7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine](/img/structure/B39056.png)
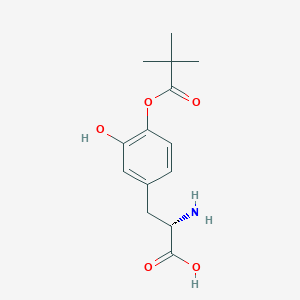
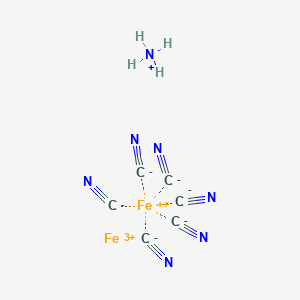
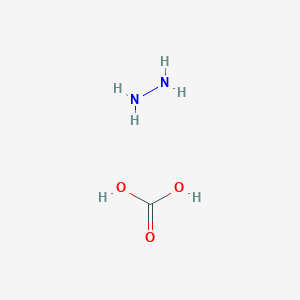
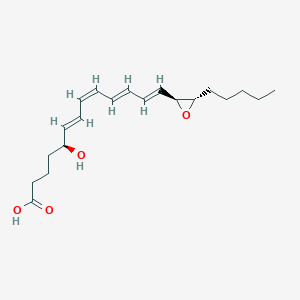
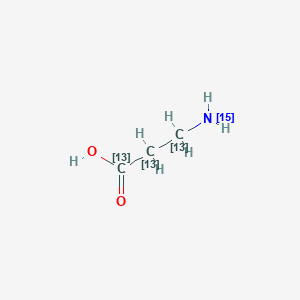
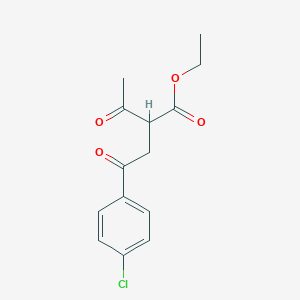
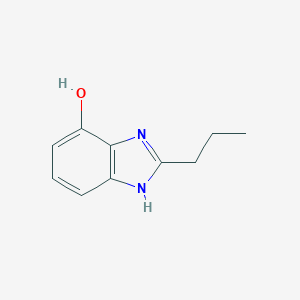
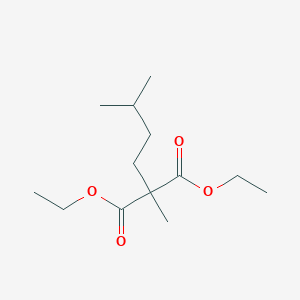
![[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile](/img/structure/B39079.png)
